
2-(4-Methylpyrazol-1-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Methylpyrazol-1-yl)ethanethiol can be represented by the InChI string: InChI=1S/C6H10N2O/c1-6-4-7-8 (5-6)2-3-9/h4-5,9H,2-3H2,1H3 . This compound belongs to the family of pyrazoles, which are characterized by a five-membered ring with two adjacent nitrogen atoms .Scientific Research Applications
Metal Complexation and Molecular Design
2-(4-Methylpyrazol-1-yl)ethanethiol and its derivatives have been explored for their ability to form complex structures with metals, offering potential applications in catalysis, molecular recognition, and material science. For instance, ethane-bridged ligands, closely related to the compound , have been shown to form double-stranded helicates with copper(I), leading to dinuclear complexes. These structures are significant for their potential in creating new materials with unique properties, such as conductivity or magnetism, and in catalysis for speeding up chemical reactions (Marie-Thérèse Youinou, R. Ziessel, & J. Lehn, 1991).
Corrosion Inhibition
Another area of research involves the study of pyrazole derivatives as corrosion inhibitors, particularly for metals like iron in acidic environments. These compounds, including variations of this compound, have demonstrated efficiency in protecting metals from corrosion, a critical aspect in extending the life of metal structures and components in industrial applications. The mechanism involves adsorption onto the metal surface, forming a protective layer that minimizes oxidation and degradation (Hengliang Wang, Xueye Wang, Hanlu Wang, Ling Wang, & A. Liu, 2006).
Antiviral and Medicinal Chemistry
Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against COVID-19. These studies involve structure-aided in silico virtual screening to identify compounds that can inhibit the main coronavirus protease, a key enzyme in the virus's life cycle. This research underscores the potential of such derivatives in developing new therapeutic agents against viral infections (Huda R. M. Rashdan, Aboubakr Haredi Abdelmonsef, M. Abou-Krisha, & T. Yousef, 2021).
Molecular Electronics and Sensing
Research into the electronic and sensing applications of this compound derivatives includes the development of metal-organic frameworks (MOFs) that exhibit luminescence upon guest molecule adsorption. These properties are particularly interesting for the detection of volatile organic compounds or toxic metals in the environment, offering a path toward sensitive and selective sensors. The porosity and luminescent properties of these frameworks can be tailored by incorporating different metal ions and organic ligands, expanding their application scope (L. Hou, Yan-Yong Lin, & Xiao‐Ming Chen, 2008).
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWYQGOULBNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)
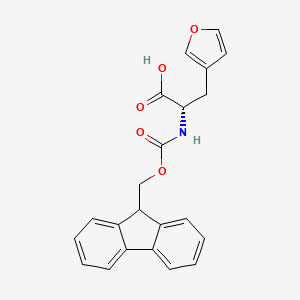
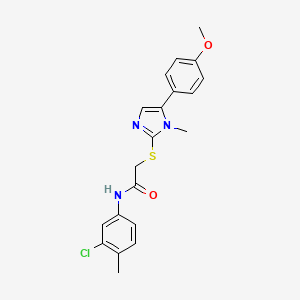
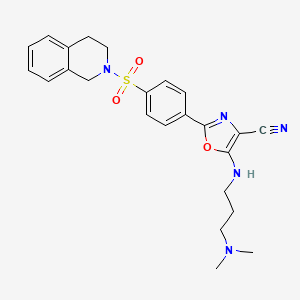

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)
![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)
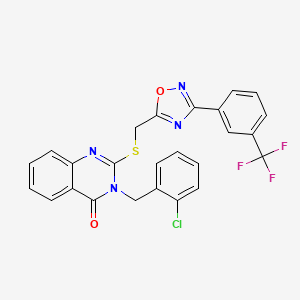
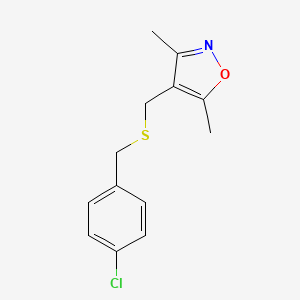
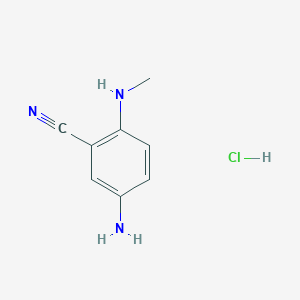
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2917413.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)
![2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2917419.png)
